methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a 4-chlorobenzamido substituent at position 2 and a methyl carboxylate group at position 5. The benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in antimicrobial, anticancer, and anti-inflammatory agents . The 4-chlorobenzamido group introduces electron-withdrawing properties and enhanced lipophilicity, which may influence binding interactions and pharmacokinetics. The methyl ester at position 6 contributes to solubility in organic solvents and modulates hydrolysis rates compared to bulkier esters.
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJCLPNQGHZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate typically involves the reaction of methyl anthranilate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized with 2-aminothiophenol under reflux conditions to form the benzothiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and survival. The mechanism involves the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism.
Anticancer Potential
The compound has been studied for its anticancer effects, particularly in targeting specific cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The effectiveness varies among different cancer types, with notable efficacy observed in breast and colon cancer models .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for further exploration in treating inflammatory diseases .
Biological Research
Biological Pathway Probing
this compound serves as a useful probe in biological research to study various molecular interactions and pathways. Its ability to interact with specific receptors allows researchers to elucidate the mechanisms underlying cellular signaling processes.
Targeting Enzymes and Receptors
The compound has been shown to inhibit key enzymes involved in cellular metabolism and signaling, making it valuable for studying metabolic disorders and receptor-mediated processes. This includes interactions with kinases that play crucial roles in cell proliferation and survival .
Material Science Applications
The unique properties of this compound also extend to material science. It is being investigated for its potential use in developing novel materials with specific electronic or optical properties. The incorporation of benzothiazole derivatives into polymer matrices could lead to materials with enhanced conductivity or light-emitting capabilities.
Anticancer Efficacy Study
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating moderate potency. Further investigation revealed that the compound induced G1 phase cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 5 µg/mL, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects at Position 2 :
- The 4-chlorobenzamido group in the target compound introduces a chlorine atom and an aromatic ring, enhancing lipophilicity (logP ~3.5 estimated) compared to the acetamido group (logP ~0.5) in EN300-302627. This could improve membrane permeability but reduce aqueous solubility .
- The benzenesulfonamido group in EN300-302630 is more acidic (pKa ~10 for sulfonamides vs. ~15 for amides), enabling stronger hydrogen-bonding interactions, which may influence crystal packing and solubility .
Molecular Weight and Applications :
- The higher molecular weight of the target compound (347.80 vs. 249.36 for EN300-302629) may limit its suitability for central nervous system targets but could enhance binding affinity in peripheral tissues.
Hydrogen Bonding and Crystallography: The 4-chlorobenzamido group can act as both a hydrogen bond donor (N–H) and acceptor (C=O), while the sulfonamido group in EN300-302630 offers additional hydrogen-bonding sites (S=O). Such differences could lead to distinct crystal packing patterns, as analyzed via tools like SHELX and ORTEP .
Research Implications and Limitations
While structural comparisons provide theoretical insights, experimental data on solubility, stability, and bioactivity are required to validate these hypotheses. Crystallographic studies using SHELX or WinGX could elucidate hydrogen-bonding networks, and purity analyses (e.g., HPLC) would confirm physicochemical properties. The absence of specific biological data for the target compound underscores the need for further research.
Biological Activity
Methyl 2-(4-chlorobenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 819076-91-0) is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHClNOS
- Molecular Weight : 273.73 g/mol
- CAS Number : 819076-91-0
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20–25 | |
| Bacillus subtilis | 15–20 | |
| Candida albicans | 20–25 | |
| Escherichia coli | 15–20 |
The compound has been particularly effective against Gram-positive bacteria and certain fungal pathogens, suggesting its potential as an antimicrobial agent in clinical settings.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce inflammation markers significantly.
Case Study Example :
A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of benzothiazole exhibited a dose-dependent reduction in edema, suggesting a mechanism that could be explored for treating inflammatory conditions .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
Table 2: Anticancer Activity
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 10.8 | |
| HeLa (cervical cancer) | 11.8 | |
| MCF7 (breast cancer) | 10.4 |
These findings indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and tumor progression. It acts as a mechanism-based inhibitor for several key enzymes, including:
- Monoamine oxidase
- Heat shock protein 90
- c-Jun N-terminal kinases
These interactions are crucial for its effectiveness as both an anti-inflammatory and anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
